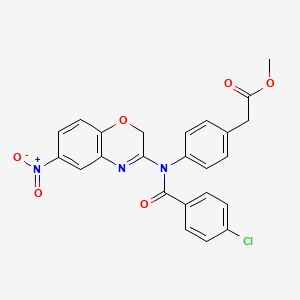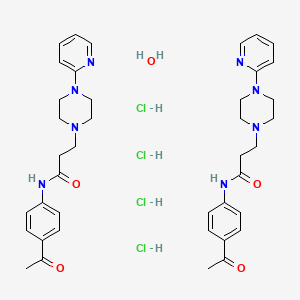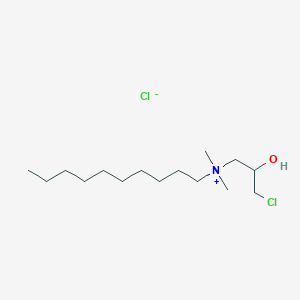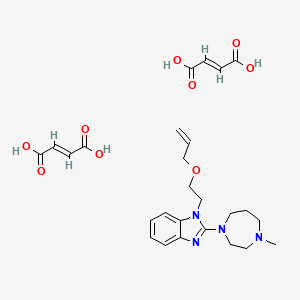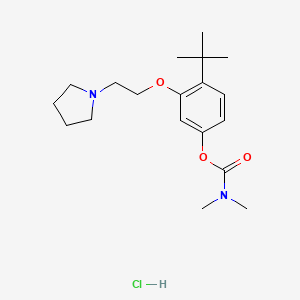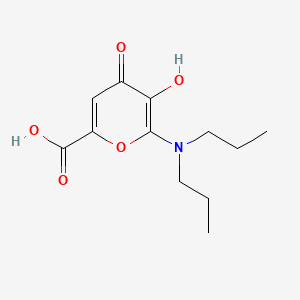
4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- is a complex organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylic acid group, a dipropylamino group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malonic acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dipropylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: This compound shares a similar pyranone structure but differs in its functional groups.
4H-Pyran-2-carboxylic acid, 5,6-dihydroxy-4-oxo-: Another related compound with hydroxy groups at different positions.
Uniqueness
4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
86525-19-1 |
|---|---|
Molekularformel |
C12H17NO5 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
6-(dipropylamino)-5-hydroxy-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO5/c1-3-5-13(6-4-2)11-10(15)8(14)7-9(18-11)12(16)17/h7,15H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
PGQDYJKCRCCPMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=C(C(=O)C=C(O1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


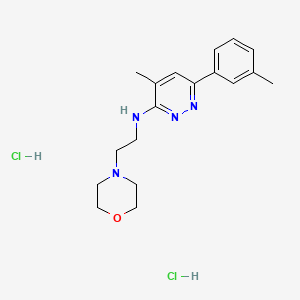

![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
